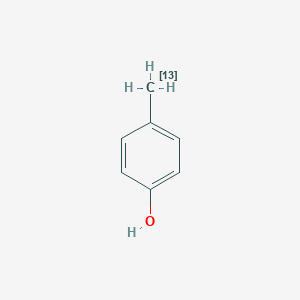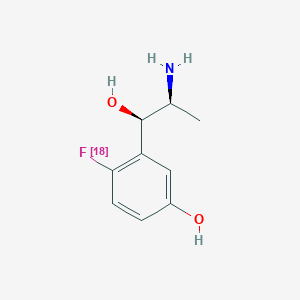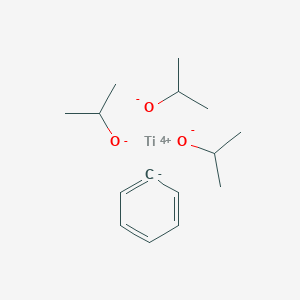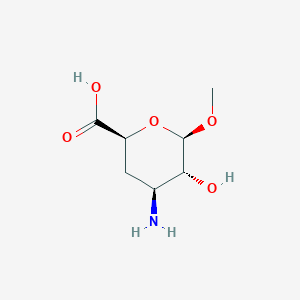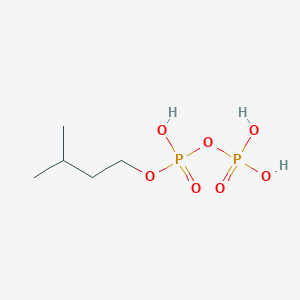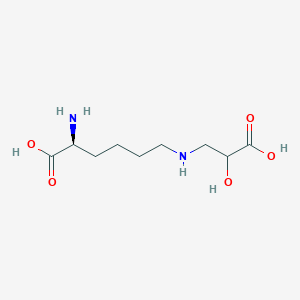
3-Nlla
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(N(epsilon)-Lysino)lactic acid is a compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is derived from lysine, an essential amino acid, and lactic acid, a common organic acid. The combination of these two molecules results in a compound with distinct properties that can be utilized in both scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N(epsilon)-Lysino)lactic acid typically involves the reaction of lysine with lactic acid under controlled conditions. One common method is the condensation reaction, where the amino group of lysine reacts with the carboxyl group of lactic acid to form an amide bond. This reaction often requires the presence of a catalyst and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3-(N(epsilon)-Lysino)lactic acid can be achieved through microbial fermentation. Certain strains of bacteria can be genetically engineered to produce this compound by fermenting sugars in the presence of lysine. This method is advantageous due to its cost-effectiveness and environmental sustainability compared to chemical synthesis.
化学反应分析
Types of Reactions
3-(N(epsilon)-Lysino)lactic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
科学研究应用
3-(N(epsilon)-Lysino)lactic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in studies related to protein modification and enzyme activity.
Industry: The compound can be used in the production of bioplastics and other environmentally friendly materials.
作用机制
The mechanism by which 3-(N(epsilon)-Lysino)lactic acid exerts its effects is primarily through its interaction with biological molecules. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein stability, and other biochemical processes.
相似化合物的比较
Similar Compounds
Poly-L-lysine: A polymer of lysine with antimicrobial properties.
Lactic acid: A simple organic acid used in various industrial applications.
Aminocaproic acid: A derivative of lysine used as an antifibrinolytic agent.
Uniqueness
3-(N(epsilon)-Lysino)lactic acid is unique due to its combined properties of lysine and lactic acid This combination allows it to participate in a wide range of chemical reactions and interact with biological molecules in ways that its individual components cannot
属性
CAS 编号 |
116448-40-9 |
|---|---|
分子式 |
C9H18N2O5 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
(2S)-2-amino-6-[(2-carboxy-2-hydroxyethyl)amino]hexanoic acid |
InChI |
InChI=1S/C9H18N2O5/c10-6(8(13)14)3-1-2-4-11-5-7(12)9(15)16/h6-7,11-12H,1-5,10H2,(H,13,14)(H,15,16)/t6-,7?/m0/s1 |
InChI 键 |
AWTWOFFPZHOMHF-PKPIPKONSA-N |
SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
手性 SMILES |
C(CCNCC(C(=O)O)O)C[C@@H](C(=O)O)N |
规范 SMILES |
C(CCNCC(C(=O)O)O)CC(C(=O)O)N |
同义词 |
3-(N(epsilon)-lysino)lactic acid 3-NLLA |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


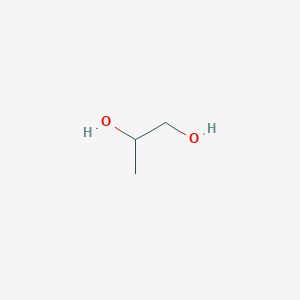
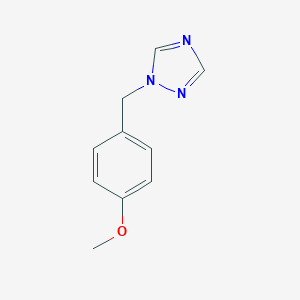
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
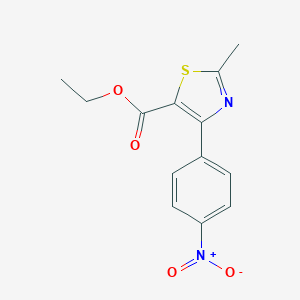
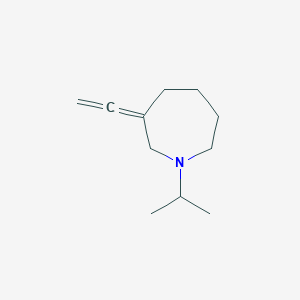

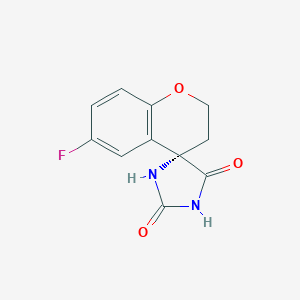
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
